1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO. It is a cyclobutane derivative that features both an aminomethyl group and a hydroxyl group attached to a cyclobutane ring. This compound is used as a building block in the synthesis of various chemical derivatives and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol typically involves the reaction of cyclobutane derivatives with aminomethylating agents. One common method involves the use of cyclobutanone as a starting material, which undergoes aminomethylation followed by reduction to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aminomethylation reactions followed by purification steps such as distillation or crystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different cyclobutane derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(1-(Aminomethyl)cyclobutyl)methanol: A similar compound with a hydroxyl group attached to the cyclobutane ring.
1-(Aminomethyl)cyclobutyl-1-methylcyclobutan-1-ol: Another derivative with a methyl group on the cyclobutane ring.
Uniqueness
1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a hydroxyl group on the cyclobutane ring allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H19NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-8-3-6-10(8,12)9(7-11)4-2-5-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
KEPJDSXFSZFDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2(CCC2)CN)O |
Origin of Product |
United States |
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